molecular formula C13H18BrNO B7936284 N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine

N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine

Cat. No.: B7936284
M. Wt: 284.19 g/mol
InChI Key: UYNWPKVBGUQQAF-UHFFFAOYSA-N
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Description

N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine is an organic compound with the molecular formula C13H18BrNO It is characterized by the presence of a bromine atom, a propan-2-yloxy group, and a cyclopropanamine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine typically involves a multi-step process. One common method starts with the bromination of 2-(propan-2-yloxy)benzyl alcohol to form 2-bromo-5-(propan-2-yloxy)benzyl bromide. This intermediate is then reacted with cyclopropanamine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine or alcohol derivatives.

Scientific Research Applications

N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the bromine atom and the cyclopropanamine moiety can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-chloro-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine
  • N-{[2-fluoro-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine
  • N-{[2-iodo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine

Uniqueness

N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity in biological systems.

Properties

IUPAC Name

N-[(2-bromo-5-propan-2-yloxyphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-9(2)16-12-5-6-13(14)10(7-12)8-15-11-3-4-11/h5-7,9,11,15H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNWPKVBGUQQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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